![molecular formula C16H23N3O3S B2710211 (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411332-85-7](/img/structure/B2710211.png)
(E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide
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Overview
Description
(E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide, also known as CORM-3, is a carbon monoxide-releasing molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CORM-3 is synthesized through a complex process involving multiple steps, and it has been shown to have various biochemical and physiological effects.
Mechanism Of Action
(E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide releases carbon monoxide (CO) upon exposure to light or in the presence of reducing agents. CO has been shown to have various therapeutic effects, including anti-inflammatory and anti-apoptotic properties. (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide releases CO in a controlled manner, which allows for the targeted delivery of CO to specific tissues or organs. The mechanism of action of (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide involves the activation of the heme oxygenase-1 (HO-1) pathway, which leads to the production of biliverdin, carbon monoxide, and iron. This pathway has been shown to have various therapeutic effects, including anti-inflammatory, anti-apoptotic, and anti-oxidant properties.
Biochemical and Physiological Effects:
(E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and apoptosis. (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide has also been shown to have a protective effect on organs, including the heart, liver, and kidneys. Additionally, (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide has been shown to have a potential role in the treatment of cancer, where it has been shown to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide is its ability to release CO in a controlled manner, which allows for the targeted delivery of CO to specific tissues or organs. Additionally, (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide has been shown to have a low toxicity profile, which makes it a promising candidate for therapeutic applications. However, one of the limitations of (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide is its complex synthesis method, which makes it difficult to produce in large quantities. Additionally, (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide is sensitive to light and air, which can affect its stability.
Future Directions
There are several future directions for the study of (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide. One potential direction is the development of new and improved synthesis methods that can produce (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide in larger quantities and with greater efficiency. Additionally, further studies are needed to fully understand the mechanism of action of (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide and its potential therapeutic applications. Future studies should also focus on the optimization of (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide delivery methods and the development of new (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide derivatives with improved properties. Overall, the study of (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide has the potential to lead to the development of new and innovative therapies for a variety of diseases and conditions.
Synthesis Methods
The synthesis of (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide involves multiple steps, starting with the reaction of 2-aminobenzenesulfonamide with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)benzenesulfonamide. The next step involves the reaction of this intermediate with 2,3-dihydroindole to form (2,3-dihydro-1H-indol-1-yl)(2-(2-bromoacetyl)phenyl)sulfonamide. This intermediate is then reacted with magnesium and dimethylformamide to form (2,3-dihydro-1H-indol-1-yl)(2-(2-formylphenyl)sulfonamido)acetate. Finally, (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide is obtained by reacting this intermediate with dimethylamine and acetic anhydride.
Scientific Research Applications
(E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidant properties. (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide has also been studied for its potential use in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, (E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide has been investigated for its potential use in organ transplantation, where it has been shown to have a protective effect on transplanted organs.
properties
IUPAC Name |
(E)-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-18(2)11-5-8-16(20)17-10-13-23(21,22)19-12-9-14-6-3-4-7-15(14)19/h3-8H,9-13H2,1-2H3,(H,17,20)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHSIETZMPDCCK-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide |
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